molecular formula C10H14ClF2N5 B12224223 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12224223
M. Wt: 277.70 g/mol
InChI Key: XCRGUAXUGYUGRX-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a chemical compound with the molecular formula C10H12ClF4N5 and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps. One common synthetic route starts with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and methyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-9(2-4-14-16)7-13-6-8-3-5-17(15-8)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H

InChI Key

XCRGUAXUGYUGRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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